Dramatic Improvement in Potency Against the Clinically-Challenging K103N–Y181C Double Mutant
HIV-1 inhibitor-43 (IAS 12) demonstrates a substantial, quantifiable improvement in antiviral activity against the K103N–Y181C double mutant compared to the previous lead compound, IAS 6. While IAS 6 shows a significantly reduced potency against this double mutant (EC50 = 150 nM), HIV-1 inhibitor-43 maintains a high level of activity with an EC50 of 6.2 nM [1]. This represents a 24-fold improvement in potency. Furthermore, it surpasses the activity of another advanced IAS derivative, IAS 7, which exhibited an EC50 of 86 nM against the same mutant [2].
| Evidence Dimension | Antiviral Activity (EC50) against HIV-1 K103N–Y181C Double Mutant |
|---|---|
| Target Compound Data | 6.2 nM |
| Comparator Or Baseline | IAS 6: 150 nM; IAS 7: 86 nM |
| Quantified Difference | 24-fold more potent than IAS 6; 14-fold more potent than IAS 7 |
| Conditions | MT-4 cells infected with HIV-1 K103N–Y181C mutant strain (MTT assay) |
Why This Matters
This confirms the compound's unique value in research settings focused on overcoming drug resistance, where earlier IAS leads and many standard NNRTIs fail to provide sufficient inhibition.
- [1] Nalli M, Armijos Rivera JI, Masci D, et al. New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains. Eur J Med Chem. 2020;208:112696. View Source
- [2] Nalli M, Armijos Rivera JI, Masci D, et al. New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains. Eur J Med Chem. 2020;208:112696. View Source
